molecular formula C4HF7NaO2 B1592685 Sodium heptafluorobutyrate CAS No. 2218-54-4

Sodium heptafluorobutyrate

Cat. No.: B1592685
CAS No.: 2218-54-4
M. Wt: 237.03 g/mol
InChI Key: VATRZIAOBDOSNN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium heptafluorobutyrate is a chemical compound with the molecular formula C4F7NaO2 . It is an anion that can act as a nucleophile and a Lewis acid . The primary targets of this compound are various enzymes, such as proteases, phosphatases, and kinases .

Mode of Action

The interaction of this compound with its targets results in the inhibition of these enzymes . This means that this compound can prevent these enzymes from catalyzing their respective reactions, thereby influencing various biochemical processes within the cell.

Biochemical Pathways

Given its inhibitory effect on proteases, phosphatases, and kinases, it is likely that this compound impacts a wide range of cellular processes, including protein degradation, phosphorylation-dephosphorylation cycles, and signal transduction pathways .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes it inhibits. By inhibiting proteases, phosphatases, and kinases, this compound can affect protein turnover, phosphorylation status of proteins, and cellular signaling . These changes can have wide-ranging effects on cellular function and physiology.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Furthermore, this compound should be stored in a well-ventilated place and its container should be kept tightly closed . It is also important to note that this compound should be handled with care as it can cause skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium heptafluorobutyrate is typically synthesized through the reaction of heptafluorobutyric acid with sodium hydroxide (NaOH) . The reaction conditions generally involve a temperature range of 80-100°C and an extended reaction time to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH levels to ensure consistent product quality .

Properties

CAS No.

2218-54-4

Molecular Formula

C4HF7NaO2

Molecular Weight

237.03 g/mol

IUPAC Name

sodium;2,2,3,3,4,4,4-heptafluorobutanoate

InChI

InChI=1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);

InChI Key

VATRZIAOBDOSNN-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)[O-].[Na+]

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Na]

2218-54-4

Pictograms

Irritant

Related CAS

375-22-4 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl perfluorobutyrate (12.81 g, 56 mmol) was added dropwise to a stirred solution of sodium trimethylsilanolate (6.3 g, 56 mmol) in dry ether (300 mL) at room temperature under nitrogen. The reaction mixture was stirred overnight. The solid was filtered under nitrogen, washed with dry ether, and dried under a stream of nitrogen to afford sodium perfluorobutyrate (11.1 g, 84% yield) as a white solid: 19F NMR (D2O) δ -79.6 (t, J=8 Hz, CF3 --, 3F), -117.2 (q, J=8 Hz, CF3CF2CF2 --, 2F), -126.2 ppm (s, CF3CF2 --, 2F). Anal. Calcd. for C4F7NaO2 : C, 20.36; F, 56.35; Na, 9.74. Found: C, 20.84, 20.61, 20.58; F, 56.68, 53.24; Na, 9.89, 9.65.
Quantity
12.81 g
Type
reactant
Reaction Step One
Name
sodium trimethylsilanolate
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
sodium perfluorobutyrate
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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